molecular formula C19H17Cl2N3OS B2898002 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide CAS No. 932515-18-9

2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide

Cat. No.: B2898002
CAS No.: 932515-18-9
M. Wt: 406.33
InChI Key: ZURQNTVESXZNKZ-UHFFFAOYSA-N
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Description

2-{[5-(4-Chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide is a synthetic organic compound of significant interest in medicinal chemistry and antibacterial research. It features a complex molecular structure that incorporates an imidazole core, a sulfanyl acetamide linker, and multiple aromatic systems. This specific structural motif is characteristic of a class of compounds investigated for their potential biological activity. Researchers focus on this compound and its analogs primarily for the development of novel therapeutic agents, particularly in the urgent global effort to combat antibiotic-resistant bacteria . The structural components of this molecule—specifically the imidazole ring and the chlorophenyl groups—are recognized in scientific literature as key pharmacophores in the design of new anti-infective agents . The mechanism of action for related antimicrobial imidazole derivatives, such as nitroimidazoles, is well-documented and often involves the metabolic reduction of the compound inside microbial cells, leading to the generation of radical species that cause damage to microbial DNA and critical cellular macromolecules, ultimately inhibiting cell growth or causing cell death . The presence of the imidazole scaffold is a defining feature of many established antibiotic and antifungal drugs, underscoring its fundamental importance in pharmaceutical development . This acetamide derivative is intended for use in non-human research applications only. It serves as a critical intermediate or tool compound in various scientific investigations, including structure-activity relationship (SAR) studies, mechanistic studies in microbiology, and the synthesis of more complex molecular hybrids designed to overcome drug resistance . It is supplied for laboratory research use and is strictly not intended for diagnostic, therapeutic, veterinary, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3OS/c1-24-17(13-6-8-15(20)9-7-13)11-23-19(24)26-12-18(25)22-10-14-4-2-3-5-16(14)21/h2-9,11H,10,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURQNTVESXZNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NCC2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Thioacetamide Formation: The thioacetamide moiety can be introduced by reacting the imidazole derivative with chloroacetic acid and thiourea under basic conditions.

    Final Coupling: The final step involves the coupling of the 2-chlorobenzyl group with the thioacetamide-imidazole intermediate using a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to improve scalability and control over reaction conditions.

    Purification: Employing advanced purification techniques such as recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The aromatic rings can be reduced under catalytic hydrogenation conditions.

    Substitution: The chlorobenzyl and chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced aromatic rings.

    Substitution: Substituted benzyl and phenyl derivatives.

Scientific Research Applications

2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its imidazole and thioacetamide functionalities.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Possible applications in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring can act as a hydrogen bond donor or acceptor, while the thioacetamide group can participate in nucleophilic or electrophilic reactions.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical structural variations between Compound X and its analogs:

Compound Name / ID Core Structure Imidazole Substituents Phenyl Substituents Acetamide Modifications Molecular Weight Key Functional Groups Reference
Compound X 1-methylimidazole 5-(4-Cl), 1-methyl N-(2-Cl-benzyl) Sulfanyl linker ~419.3 (calc.) –Cl, –SCH2, –NHAc Target
N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide Imidazole 5-(4-Cl), no methyl N-(4-Cl-phenyl) Sulfanyl linker 494.55 –Cl, –SCH2, –NHAc
2-{[5-(4-Cl-phenyl)-4-(pyrrol-1-yl)-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide Triazole 5-(4-Cl), 4-pyrrolyl N-(2-ethoxy-phenyl) Sulfanyl linker 453.9 –Cl, –OCH2CH3, –NHAc
N-(4-Cl-phenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-imidazol-2-yl}sulfanyl)acetamide Imidazole 5-(hydroxymethyl), 1-(ethylcarbamoyl) N-(4-Cl-phenyl) Sulfanyl linker 382.9 –OH, –CONHEt, –NHAc
2-(2-{[(4-Cl-benzyl)sulfanyl]}-5-(hydroxymethyl)-imidazol-1-yl)-N-(4-F-benzyl)acetamide Imidazole 5-(hydroxymethyl) N-(4-F-benzyl), 4-Cl-benzyl Sulfanyl linker 419.9 –F, –Cl, –OH, –NHAc
Key Observations:

Imidazole Core Modifications :

  • Compound X contains a 1-methyl group on the imidazole ring, which is absent in and . Methylation likely enhances metabolic stability by reducing oxidative degradation at the N1 position.
  • The triazole analog replaces the imidazole core with a 1,2,4-triazole, altering electronic properties and hydrogen-bonding capacity.

Halogen Substitution: Compound X has 2-chlorobenzyl and 4-chlorophenyl groups, whereas uses a 4-chlorophenylamide. The fluorinated analog substitutes chlorine with fluorine on the benzyl group, which reduces steric bulk and increases electronegativity.

Linker and Functional Groups: All compounds retain the sulfanyl (–S–) linker, critical for flexibility and hydrophobic interactions.

Physicochemical Properties

  • Molecular Weight : Compound X (est. 419.3 g/mol) is lighter than (494.55 g/mol) due to the absence of a second chlorophenyl group.
  • Solubility : The ethoxyphenyl group in may improve aqueous solubility compared to halogenated benzyl groups in Compound X .
  • Melting Points :
    • Triazole derivative lacks reported melting points, but imidazole analogs like (m.p. 473–475 K) suggest that chlorinated aromatic systems increase rigidity and melting points.

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide is a derivative of imidazole with potential biological applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic uses.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC20H20ClN3OS
Molecular Weight385.91 g/mol
LogP5.1976
Polar Surface Area34.025 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

These properties suggest a relatively lipophilic nature, which may influence its absorption and distribution in biological systems.

Research indicates that compounds with imidazole rings often interact with biological targets such as enzymes and receptors. The presence of the sulfanyl group may enhance its reactivity and binding affinity to specific proteins involved in various cellular processes.

Antimicrobial Activity

Studies have demonstrated that similar imidazole derivatives exhibit antimicrobial properties. For instance, compounds with structural similarities have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating that this compound may also possess antimicrobial activity through inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Imidazole derivatives are frequently investigated for their anticancer potential. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by activating caspases and disrupting mitochondrial function . The specific mechanism for the compound could involve:

  • Inhibition of cell proliferation: Targeting specific kinases or growth factor receptors.
  • Induction of apoptosis: Through mitochondrial pathways or by influencing Bcl-2 family proteins.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of imidazole derivatives for their biological activities:

  • Antimalarial Activity : A related study evaluated a series of hydrazone compounds against Plasmodium falciparum, demonstrating significant antiplasmodial activity, suggesting that similar imidazole derivatives could be explored for antimalarial effects .
  • Anticancer Studies : A comparative study on various imidazole derivatives found that those with electron-withdrawing groups (like chlorine) exhibited enhanced cytotoxicity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) cells. The compound's structure suggests it may also share this property, potentially leading to significant therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for preparing 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide, and how can reaction conditions be optimized?

The synthesis involves four key steps:

Imidazole ring formation : Cyclize precursors (e.g., glyoxal derivatives with ammonium acetate) under acidic/basic conditions .

Chlorophenyl group introduction : Use electrophilic aromatic substitution with Cl₂/FeCl₃ or Ullmann coupling for regioselectivity .

Sulfanyl linkage : React the imidazole intermediate with a thiol (e.g., thioglycolic acid) in polar aprotic solvents (DMF, DMSO) at 60–80°C .

Acetamide coupling : Employ carbodiimide-based coupling agents (EDC/HOBt) to link the sulfanyl-imidazole to 2-chlorobenzylamine .
Optimization : Use HPLC to monitor intermediates, and optimize yields via solvent selection (e.g., DMF for solubility) and catalyst screening (e.g., Pd for cross-coupling steps) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methyl group at N1 of imidazole, chlorophenyl peaks) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₉H₁₆Cl₂N₃OS) and detect isotopic Cl patterns .
  • HPLC-PDA : Assess purity (>95%) and detect byproducts (e.g., sulfoxide derivatives from sulfur oxidation) .

Q. How can researchers design initial biological activity screens for this compound?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus, E. coli), and anticancer potential using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or cytochrome P450 isoforms using fluorometric assays .
  • Controls : Include structurally similar analogs (e.g., 4-methoxyphenyl derivatives) to benchmark activity .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding to putative targets (e.g., bacterial dihydrofolate reductase) based on the sulfanyl-acetamide moiety’s flexibility .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) for enzymes or receptors .
  • Mutagenesis assays : Validate target engagement by testing activity against resistant bacterial strains or enzyme mutants .

Q. What strategies are effective for structure-activity relationship (SAR) studies with this compound?

  • Analog synthesis : Modify the chlorophenyl groups (e.g., replace Cl with F or Br) and the imidazole methyl group (e.g., ethyl or benzyl substituents) .
  • Pharmacophore mapping : Identify critical groups (e.g., sulfanyl linker, chlorophenyl hydrophobicity) using 3D-QSAR models .
  • Bioisosteric replacements : Substitute the acetamide with sulfonamide or urea to assess impact on solubility and activity .

Q. How can conflicting data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

  • Standardize assays : Ensure consistent cell lines, culture conditions, and compound solubility (use DMSO stock solutions ≤0.1% v/v) .
  • Metabolic stability testing : Evaluate compound degradation in serum (e.g., via LC-MS) to explain discrepancies between in vitro and in vivo results .
  • Synergy studies : Test combinations with adjuvants (e.g., efflux pump inhibitors) to clarify antimicrobial potentiation effects .

Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound?

  • Single-crystal XRD : Use SHELXL for refinement, focusing on the sulfanyl-acetamide torsion angle and imidazole planarity .
  • Polymorph screening : Identify stable crystalline forms via solvent evaporation (e.g., CH₂Cl₂/hexane) and assess bioavailability differences .

Q. How can researchers address solubility and formulation challenges for in vivo studies?

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) on the acetamide to improve pharmacokinetics .

Q. What are the key degradation pathways under oxidative conditions, and how can stability be improved?

  • Forced degradation studies : Expose to H₂O₂ or UV light; LC-MS identifies sulfoxide and N-dealkylation products .
  • Stabilization : Add antioxidants (e.g., BHT) or replace the sulfanyl group with a sulfone to reduce oxidation susceptibility .

Q. How can synergistic effects with other therapeutics be systematically evaluated?

  • Checkerboard assays : Test combinations with β-lactams or antifungals (e.g., fluconazole) to calculate fractional inhibitory concentration (FIC) indices .
  • Transcriptomic profiling : Use RNA-seq to identify pathways modulated by the compound in combination therapies .

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